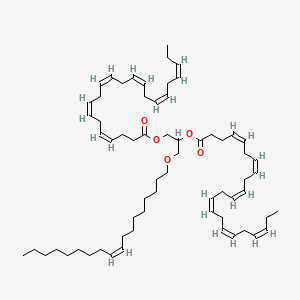

1,2-Didocosahexaenoyl-3-oleoyl Glycerol

Description

Significance of Highly Unsaturated Glycerolipids in Biological Systems

Glycerolipids are fundamental to cellular structure and function, acting as the primary constituents of biological membranes, energy reserves, and precursors for signaling molecules. nih.gov Highly unsaturated glycerolipids, particularly those containing omega-3 fatty acids like DHA, are recognized for their profound impact on cellular physiology.

The incorporation of polyunsaturated fatty acids (PUFAs) such as DHA into membrane glycerophospholipids significantly influences the physical properties of the membrane, including its fluidity and the formation of specialized lipid domains. nih.gov This modulation of the membrane environment can, in turn, affect the function of integral membrane proteins, such as receptors, transporters, and enzymes. nih.gov

Beyond their structural roles, these lipids are key players in metabolic regulation. Omega-3 fatty acids are known to influence lipid metabolism, with studies documenting the triacylglycerol-lowering effects of DHA. nih.gov They can act as ligands for nuclear receptors and influence the expression of genes involved in fatty acid oxidation and synthesis. nih.gov Furthermore, the fatty acids released from these glycerolipids can be converted into potent signaling molecules known as lipid mediators, which are involved in regulating inflammation and cellular homeostasis. nih.govnih.gov The study of highly unsaturated glycerolipids is therefore crucial for understanding numerous aspects of health and disease, from cardiovascular physiology to brain function. nih.govhealthline.com

Structural Distinctiveness and its Biological Relevance

The structure of 1,2-Didocosahexaenoyl-3-oleoyl Glycerol (B35011) is notable for two key features: its high degree of unsaturation and its molecular asymmetry.

High Unsaturation: The presence of two DHA molecules contributes a total of twelve double bonds to the structure. DHA is a 22-carbon omega-3 fatty acid (22:6n-3), and its multiple cis-double bonds introduce significant kinks into the acyl chain. This prevents the molecules from packing tightly together, resulting in a low melting point and a liquid state at physiological temperatures. This fluidity is a critical property, influencing the absorption and metabolic processing of the lipid.

Asymmetry and Stereospecificity: The molecule is an asymmetrical triacylglycerol because its fatty acid substituents are not identical. nih.gov Natural triacylglycerols often exhibit a non-random distribution of fatty acids across the three stereospecific positions (sn-1, sn-2, and sn-3) of the glycerol backbone. nih.govaocs.org The specific positioning of fatty acids is biologically relevant because the enzymes involved in TAG digestion and metabolism, such as pancreatic lipase (B570770), exhibit positional specificity. Pancreatic lipase preferentially hydrolyzes fatty acids from the sn-1 and sn-3 positions, releasing them as free fatty acids and leaving a 2-monoacylglycerol. aocs.org In the case of 1,2-Didocosahexaenoyl-3-oleoyl Glycerol, this would lead to the initial release of DHA (from sn-1) and oleic acid (from sn-3), with 2-docosahexaenoyl-glycerol being a primary product for absorption. This stereospecificity directly impacts the metabolic fate of the constituent fatty acids. nih.govaocs.org

The combination of high unsaturation and specific fatty acid placement makes this molecule a precise tool for delivering DHA and oleic acid to biological systems, with predictable enzymatic breakdown and subsequent metabolic pathways.

Table 1: Chemical Properties of this compound and its Constituents

| Property | Value / Description |

|---|---|

| Compound Name | This compound |

| Molecular Formula | C65H96O6 |

| Molecular Weight | 981.45 g/mol |

| Fatty Acid at sn-1 | Docosahexaenoic Acid (DHA) |

| Fatty Acid at sn-2 | Docosahexaenoic Acid (DHA) |

| Fatty Acid at sn-3 | Oleic Acid |

| DHA Properties | 22 carbons, 6 cis-double bonds (C22:6n-3) |

| Oleic Acid Properties | 18 carbons, 1 cis-double bond (C18:1n-9) |

Overview of Research Trajectories for this compound

While direct research on this compound is limited, its structure suggests several important research trajectories based on studies of related DHA-containing triacylglycerols.

A primary area of investigation is its role in lipid metabolism, particularly its potential to lower plasma triglyceride levels. ahajournals.org Numerous studies have demonstrated that dietary supplementation with DHA effectively reduces circulating triglycerides. nih.govhealthline.com Research using specific TAGs like this one could help elucidate the precise mechanisms, such as the inhibition of hepatic VLDL-triglyceride synthesis and secretion. nih.gov Some studies have indicated that DHA's effect on triglycerides may differ from that of other fatty acids like eicosapentaenoic acid (EPA), making the study of pure or well-defined TAGs essential. nih.gov

Another critical research direction involves its function in specific tissues. The brain and retina are highly enriched in DHA, which is crucial for neurological function and visual acuity. nih.gov Investigating how TAGs structured with DHA at specific positions are transported, incorporated into the membranes of these tissues, and utilized would be a significant advancement. nih.gov

Furthermore, the bioavailability of omega-3 fatty acids can differ based on their chemical form (e.g., triacylglycerol, ethyl ester, or phospholipid). mdpi.comnih.gov Research using this compound could provide valuable insights into the efficiency of DHA absorption and tissue incorporation when delivered as a natural-form triacylglycerol, compared to other delivery vehicles. mdpi.com This includes understanding its interaction with lipases and its subsequent re-esterification within enterocytes before being packaged into chylomicrons for transport. libretexts.orgyoutube.com

Table 2: Summary of Research Findings on Related Highly Unsaturated Triacylglycerols

| Research Area | Key Findings from Related Compounds | Potential Relevance for this compound |

|---|---|---|

| Plasma Lipid Regulation | DHA-containing oils have been shown to reduce blood concentrations of triacylglycerols by approximately 24-30%. nih.govresearchgate.net | This compound is expected to be a potent agent for lowering plasma triglycerides. |

| Metabolic Processing | The stereospecific position of fatty acids on the glycerol backbone influences their absorption and metabolic fate after consumption. nih.gov | The specific sn-1,2 DHA and sn-3 oleic acid structure would allow for targeted studies on the metabolic pathways of these fatty acids. |

| Tissue Incorporation | DHA is preferentially incorporated into certain tissues, such as the brain and heart, where it affects membrane composition and function. nih.gov | Research could determine the efficiency of this specific TAG in delivering DHA to critical organs. |

| Bioavailability | The triacylglycerol form of omega-3s is reported to have good bioavailability, potentially higher than ethyl esters. nih.gov | This compound serves as a model for studying the "natural" form of DHA delivery. |

Properties

CAS No. |

175029-92-2 |

|---|---|

Molecular Formula |

C65H102O5 |

Molecular Weight |

963.526 |

IUPAC Name |

[2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-[(Z)-octadec-9-enoxy]propyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate |

InChI |

InChI=1S/C65H102O5/c1-4-7-10-13-16-19-22-25-28-31-33-35-37-40-43-46-49-52-55-58-64(66)69-62-63(61-68-60-57-54-51-48-45-42-39-30-27-24-21-18-15-12-9-6-3)70-65(67)59-56-53-50-47-44-41-38-36-34-32-29-26-23-20-17-14-11-8-5-2/h7-8,10-11,16-17,19-20,25-30,33-36,40-41,43-44,49-50,52-53,63H,4-6,9,12-15,18,21-24,31-32,37-39,42,45-48,51,54-62H2,1-3H3/b10-7-,11-8-,19-16-,20-17-,28-25-,29-26-,30-27-,35-33-,36-34-,43-40-,44-41-,52-49-,53-50- |

InChI Key |

QFOADBFIUMJTSM-ZAIXUJORSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCCOCC(COC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC |

Synonyms |

(4Z,4’Z,7Z,7’Z,10Z,10’Z,13Z,13’Z,16Z,16’Z,19Z,19’Z)-4,7,10,13,16,19-Docosahexaenoic Acid 1-[[(9Z)-9-Octadecenyloxy]methyl]-1,2-ethanediyl Ester; |

Origin of Product |

United States |

Biosynthetic Pathways and Enzymatic Mechanisms of 1,2 Didocosahexaenoyl 3 Oleoyl Glycerol

Glycerolipid Biosynthesis Routes: General Principles

The primary pathway for the synthesis of triacylglycerols in most eukaryotic cells is the glycerol-3-phosphate pathway, which takes place predominantly in the endoplasmic reticulum. physiology.org This pathway involves a series of acylation steps that sequentially add fatty acids to a glycerol (B35011) backbone. physiology.org

The initial precursor for this pathway is glycerol-3-phosphate, which can be derived from glycolysis or the phosphorylation of glycerol. youtube.comyoutube.com Fatty acids, on the other hand, must first be "activated" before they can be incorporated into the glycerol backbone. wikipedia.org

The activation of fatty acids is a critical prerequisite for their participation in metabolic processes, including TAG synthesis. wikipedia.org This reaction is catalyzed by a family of enzymes known as Acyl-CoA synthetases (ACS) or acyl-CoA ligases. wikipedia.orgnih.gov These enzymes facilitate the thioesterification of a fatty acid to Coenzyme A (CoA), an ATP-dependent process that yields a fatty acyl-CoA molecule. wikipedia.orgnih.gov

The general reaction is as follows: Fatty Acid + ATP + CoA-SH → Fatty Acyl-CoA + AMP + PPi

Different isoforms of Acyl-CoA synthetases exist, exhibiting varying affinities for fatty acids of different chain lengths and saturation levels. nih.gov For instance, long-chain acyl-CoA synthetases (ACSLs) are responsible for activating long-chain fatty acids like docosahexaenoic acid (DHA) and oleic acid. nih.gov Specifically, some isoforms show preference for unsaturated fatty acids over saturated ones. nih.gov This substrate specificity is a key determinant in the types of fatty acyl-CoAs available for subsequent incorporation into glycerolipids. nih.govresearchgate.net

Once fatty acids are activated, the synthesis of the TAG backbone proceeds. The glycerol-3-phosphate pathway is the main route. physiology.org

Formation of Lysophosphatidic Acid: The first step is the acylation of glycerol-3-phosphate at the sn-1 position by glycerol-3-phosphate acyltransferase (GPAT), forming lysophosphatidic acid. physiology.orgagriculturejournals.cz

Formation of Phosphatidic Acid: Subsequently, 1-acylglycerol-3-phosphate acyltransferase (AGPAT) catalyzes the acylation of the sn-2 position, yielding phosphatidic acid. physiology.orgagriculturejournals.cz

Formation of Diacylglycerol: Phosphatidic acid is then dephosphorylated by phosphatidic acid phosphatase (PAP), also known as lipin, to produce sn-1,2-diacylglycerol (DAG). physiology.orglibretexts.org

An alternative route for DAG formation, particularly prominent in the intestine for the absorption of dietary fats, is the monoacylglycerol pathway. physiology.orgnih.gov In this pathway, 2-monoacylglycerol (derived from the digestion of dietary fats) is acylated by monoacylglycerol acyltransferase (MGAT) to form sn-1,2-diacylglycerol. nih.govnih.gov While its primary role is in the gut, MGAT activity is also present in the liver. nih.gov

The final step in TAG synthesis is the acylation of the newly formed diacylglycerol at the sn-3 position, a reaction catalyzed by diacylglycerol acyltransferase (DGAT). nih.govacs.org

| Enzyme | Abbreviation | Function in Triglyceride Synthesis | References |

| Acyl-CoA Synthetase | ACS | Activates fatty acids by converting them to fatty acyl-CoAs. | wikipedia.orgnih.gov |

| Glycerol-3-phosphate Acyltransferase | GPAT | Acylates glycerol-3-phosphate at the sn-1 position to form lysophosphatidic acid. | physiology.orgagriculturejournals.cznih.gov |

| 1-acylglycerol-3-phosphate Acyltransferase | AGPAT | Acylates lysophosphatidic acid at the sn-2 position to form phosphatidic acid. | physiology.orgnih.gov |

| Phosphatidic Acid Phosphatase | PAP (Lipin) | Dephosphorylates phosphatidic acid to yield 1,2-diacylglycerol. | physiology.orglibretexts.org |

| Monoacylglycerol Acyltransferase | MGAT | Acylates monoacylglycerol to form 1,2-diacylglycerol (primarily in the monoacylglycerol pathway). | nih.govnih.gov |

| Diacylglycerol Acyltransferase | DGAT | Acylates 1,2-diacylglycerol at the sn-3 position to form triacylglycerol. | nih.govacs.org |

Specificity of Triglyceride Biosynthesis Pathways for 1,2-Didocosahexaenoyl-3-oleoyl Glycerol

The formation of a specific TAG molecule like this compound depends on two main factors: the intracellular pool of specific fatty acyl-CoAs and the substrate selectivity of the acyltransferase enzymes.

For the synthesis of this particular TAG, the cell requires activated forms of both docosahexaenoic acid (DHA) and oleic acid, namely docosahexaenoyl-CoA (DHA-CoA) and oleoyl-CoA. The relative abundance of these activated fatty acids will influence their incorporation into the glycerol backbone.

The specificity of the acyltransferase enzymes plays a crucial role in determining the final structure of the TAG.

GPAT: These enzymes exhibit some selectivity. For example, GPAT1, highly expressed in the liver, is essential for directing fatty acyl-CoAs toward glycerolipid synthesis. libretexts.org Different GPAT isoforms may channel intermediates toward specific lipid pathways. nih.gov

AGPAT: The various isoforms of AGPAT also show distinct substrate preferences, which can influence the fatty acid composition at the sn-2 position of the resulting glycerolipid.

DGAT: Two major isoforms, DGAT1 and DGAT2, catalyze the final acylation step. They have no sequence homology and appear to have different roles. nih.gov For instance, in the liver, DGAT1 is implicated in synthesizing a TAG pool destined for fatty acid oxidation, while DGAT2 is more involved in VLDL assembly. nih.gov Their respective affinities for diacylglycerol species containing DHA and for oleoyl-CoA would be a critical determinant in the final synthesis of this compound.

The synthesis would proceed through the formation of 1,2-didocosahexaenoyl-glycerol as an intermediate. This requires the sequential addition of two DHA molecules to glycerol-3-phosphate by GPAT and AGPAT enzymes that can efficiently utilize DHA-CoA. Following dephosphorylation to 1,2-didocosahexaenoyl-glycerol, the final step would involve the acylation with oleoyl-CoA by a DGAT enzyme.

Comparative Analysis of Biosynthetic Pathways for Related Polyunsaturated Lipids

Phosphatidylcholines (PC), major components of eukaryotic cell membranes, can also be highly enriched with polyunsaturated fatty acids. nih.gov The synthesis of 1,2-Didocosahexaenoyl Phosphatidylcholine, a molecule structurally related to the diacylglycerol precursor of the target TAG, provides insight into the cell's ability to handle multiple DHA moieties.

PC synthesis can occur via two main routes: the Kennedy pathway and the methylation pathway. researchgate.netaocs.org

Kennedy Pathway: This pathway utilizes choline (B1196258) as a precursor. Diacylglycerol reacts with CDP-choline to form phosphatidylcholine. aocs.orgyoutube.com If 1,2-didocosahexaenoyl-glycerol is the diacylglycerol substrate, this pathway would directly produce 1,2-Didocosahexaenoyl Phosphatidylcholine.

Methylation Pathway: This pathway involves the sequential methylation of phosphatidylethanolamine (B1630911) (PE) to form PC. aocs.orgyoutube.com

Research on bonito muscle, where 1,2-Didocosahexaenoyl PC is a characteristic species, suggests that a de novo synthesis route via phosphatidic acid is not the primary mechanism, as the 1,2-didocosahexaenoyl species of phosphatidic acid was not detected. nih.gov Instead, evidence points to a remodeling pathway involving a lysophosphatidylcholine (B164491) (LPC) acyltransferase (LPCAT) or transacylase activity. nih.gov This enzyme can synthesize 1,2-Didocosahexaenoyl PC from two molecules of 2-docosahexaenoyl LPC, which is abundant in bonito muscle. nih.gov This indicates that specialized enzymatic machinery exists for creating glycerolipids with two DHA molecules.

| Pathway | Key Precursors | Key Enzymes | Relevance to 1,2-Didocosahexaenoyl Species | References |

| Kennedy Pathway | Diacylglycerol, CDP-Choline | CPT (CDP-choline:1,2-diacylgylcerol cholinephosphotransferase) | Can utilize 1,2-didocosahexaenoyl-glycerol as a substrate. | aocs.orgyoutube.com |

| Methylation Pathway | Phosphatidylethanolamine, S-adenosyl methionine | PEMT (Phosphatidylethanolamine N-methyltransferase) | Converts PE species to PC species. | aocs.orgyoutube.com |

| LPC Remodeling | Lysophosphatidylcholine (LPC) | LPC Acyltransferase / Transacylase | Shown to synthesize 1,2-didocosahexaenoyl PC from DHA-rich LPC. | nih.gov |

The production of specific structured lipids like this compound is of significant interest for nutritional and industrial applications. nih.gov While chemical synthesis is possible, enzymatic biocatalysis offers a milder and more specific alternative, preserving the integrity of sensitive polyunsaturated fatty acids. nih.gov

Lipases are the most commonly used enzymes for the synthesis of structured lipids. nih.govnih.gov These enzymes can catalyze several types of reactions:

Esterification: The reaction between a free fatty acid and a glycerol backbone.

Interesterification: The exchange of fatty acids between a TAG and a free fatty acid (acidolysis) or another ester.

Transesterification: The exchange of fatty acids between two different TAG molecules.

For the synthesis of this compound, one could envision a strategy using a lipase (B570770) with high specificity. For example, a lipase that is sn-1,3 specific could be used to catalyze the acidolysis of a TAG rich in DHA with oleic acid. Alternatively, a multi-step enzymatic process could be employed, involving the esterification of glycerol with DHA followed by a specific acylation with oleic acid. nih.gov The development of biocatalysts through protein engineering aims to create enzymes with higher selectivity, stability, and activity for producing precisely structured lipids. nih.govyoutube.com

Enzymatic Biocatalysis for Structured Lipid Synthesis

Role of Lipases and Phospholipases in Esterification Reactions

The creation of structured triglycerides (TGs) like this compound is predominantly achieved through enzymatic processes, which offer high selectivity and mild reaction conditions compared to chemical methods. nih.govnih.gov Lipases and, to a lesser extent in direct synthesis, phospholipases are the primary enzymes employed for these modifications. nih.govnih.gov

Lipases (triacylglycerol ester hydrolase, EC 3.1.1.3) are versatile biocatalysts that can perform hydrolysis, esterification, and transesterification reactions. nih.govmdpi.com In the context of synthesizing DHA-rich lipids, lipases are used to incorporate Docosahexaenoic acid (DHA) into a glycerol backbone. This can be accomplished through several reaction types:

Esterification: The direct attachment of free fatty acids (including DHA and oleic acid) to a glycerol molecule. researchgate.netacs.org

Acidolysis: The exchange of fatty acids on an existing triglyceride with free fatty acids. For instance, a common strategy involves the acidolysis of oils rich in other fatty acids with a concentrate of DHA. researchgate.netsciengine.com

Transesterification: The exchange of fatty acids between two different esters, such as the reaction between a fish oil triglyceride and an ethyl ester of DHA. nih.govnih.gov

Several commercially available immobilized lipases are frequently used for these purposes, including Novozym 435 (from Candida antarctica lipase B), Lipozyme RM IM (from Rhizomucor miehei), and Lipozyme TL IM (from Thermomyces lanuginosus). researchgate.netnih.gov The choice of lipase is critical as it influences the reaction's efficiency and the final position of the fatty acids on the glycerol backbone. nih.gov

Phospholipase A1 (PLA1) and Phospholipase A2 (PLA2): These enzymes hydrolyze the fatty acids at the sn-1 and sn-2 positions of a phospholipid, respectively, producing a free fatty acid and a lysophospholipid. nih.govnih.gov Endothelial lipase, for example, exhibits strong PLA1 activity and can generate lysophosphatidylcholine-DHA (LPC-DHA). nih.govnih.gov

Phospholipase C (PLC): This enzyme cleaves the phosphodiester bond before the phosphate (B84403) group, yielding diacylglycerol (DAG) and a phosphorylated head group. nih.govnih.gov The resulting DAG can then serve as a backbone for the synthesis of various glycerolipids. nih.gov

Phospholipase D (PLD): PLD hydrolyzes the terminal phosphodiester bond, producing phosphatidic acid (PA) and a free head group. nih.gov

In the broader context of lipid modification, phospholipases can be used to generate diacylglycerols or lysophospholipids, which can then be further acylated by lipases to form specific structured triglycerides.

Factors Influencing Enzymatic Yield and Specificity in DHA Lipid Synthesis

The efficiency and outcome of the enzymatic synthesis of DHA-containing lipids are governed by a range of interconnected factors. Optimizing these parameters is essential for maximizing the yield of the desired product and ensuring the correct fatty acid is incorporated. sciengine.com

Key Influencing Factors:

Enzyme Selection: The choice of lipase is paramount. Different lipases exhibit varying levels of activity and specificity towards long-chain polyunsaturated fatty acids like DHA. For example, in one study comparing three lipases for enriching triglycerides with EPA and DHA, Lipozyme TL IM showed the highest incorporation (51.86%), followed by porcine pancreas lipase (PPL) and Novozym 435. nih.gov

Reaction Temperature: Temperature affects both enzyme activity and stability. nih.gov Optimization is crucial; for instance, a study on enriching tuna oil with DHA and EPA found an optimal temperature of 58 °C. sciengine.com Higher temperatures can increase reaction rates but may also lead to enzyme denaturation. nih.govmdpi.com

Substrate Molar Ratio: The ratio of the acyl donor (e.g., DHA or its ester) to the acyl acceptor (e.g., glycerol or a triglyceride) significantly impacts the reaction equilibrium and final product composition. A higher molar ratio of the incoming fatty acid is often used to drive the reaction towards higher incorporation. sciengine.com For the synthesis of DHA- and EPA-enriched glycerides from tuna oil and capric acid, an optimal substrate molar ratio of 4:1 (capric acid:tuna oil) was determined. sciengine.com

Enzyme Load: The amount of enzyme used affects the reaction rate. Generally, increasing the enzyme concentration accelerates the reaction, but a plateau is often reached where adding more enzyme does not significantly improve the yield and increases costs. researchgate.netsciengine.com An enzyme amount of 4% (by weight of substrates) was found to be optimal in one study. sciengine.com

Reaction Time: Sufficient time is needed for the reaction to reach equilibrium or the desired level of conversion. A study optimizing the synthesis of DHA/EPA glycerides identified an ideal reaction time of 7.5 hours. sciengine.com

Reaction Medium: The synthesis can be performed in a solvent-free system or with the use of organic solvents. nih.govmdpi.com Solvent-free systems are often preferred for being more environmentally friendly and can lead to high substrate concentrations. mdpi.com Alternatively, novel solvents like ionic liquids have been shown to enhance the total content of EPA and DHA in the final triglyceride product. nih.gov

The following table summarizes findings from various studies on the enzymatic synthesis of DHA-rich lipids, highlighting the influence of different reaction parameters.

Table 1: Factors Influencing Enzymatic Synthesis of DHA-Enriched Lipids

| Enzyme | Substrates | Key Parameter Optimized | Optimal Condition | Resulting DHA/EPA Content | Reference |

|---|---|---|---|---|---|

| Lipozyme TL IM | Fish oil triglycerides, EPA/DHA ethyl esters | Reaction Medium | 4% [BMIM][PF6] ionic liquid | 63.60% | nih.gov |

| Lipozyme RM IM | Microbial oil (from Schizochytrium sp.), Medium-chain fatty acids | Multiple | 8 wt% enzyme, 6 h, 55 °C, 3:1 molar ratio | N/A | researchgate.net |

| Lipase (unspecified) | Tuna oil, Capric acid | Multiple (RSM) | 58 °C, 4:1 ratio, 4% enzyme, 7.5 h | 40.03% | sciengine.com |

| Lipase B from Candida antarctica | Salmon oil, EPA/DHA concentrate | Multiple (Supercritical CO2) | 60 °C, 82 bar, 6 h | Optimized for sn-2 position | mdpi.com |

Positional Acyl Chain Specificity in Glycerolipid Synthesis

The precise location of fatty acids on the glycerol backbone (sn-1, sn-2, or sn-3 position) defines a structured triglyceride and is critical to its metabolic fate and bioavailability. mdpi.comnih.gov The synthesis of this compound requires placing two DHA molecules at the sn-1 and sn-2 positions and an oleic acid molecule at the sn-3 position. This is governed by the specificity of the enzymes involved in both de novo synthesis and enzymatic modification.

In the de novo synthesis pathway within cells, the initial acylation steps are catalyzed by glycerol-3-phosphate acyltransferases (GPATs) and 1-acylglycerol-3-phosphate O-acyltransferases (AGPATs, also known as LPAATs). nih.govnih.gov These enzymes exhibit inherent substrate specificities that establish the initial fatty acid pattern.

Glycerol-3-phosphate acyltransferase (GPAT): This enzyme catalyzes the first acylation step, transferring a fatty acid to the sn-1 position of glycerol-3-phosphate to form lysophosphatidic acid (LPA). nih.govagriculturejournals.cz Mitochondrial GPAT isoforms often show a preference for saturated acyl-CoAs (like palmitoyl-CoA), while microsomal isoforms may have different or no specific preferences. nih.gov

1-acylglycerol-3-phosphate O-acyltransferase (AGPAT): This enzyme acylates the sn-2 position of LPA to form phosphatidic acid (PA). nih.gov The specificity of AGPATs is crucial in determining the "prokaryotic" (C16 at sn-2) versus "eukaryotic" (C18 at sn-2) structure of lipids. nih.gov

The final fatty acid composition of glycerolipids is further refined through remodeling pathways. nih.gov However, for the industrial synthesis of specific structured lipids, the regiospecificity of lipases is exploited. Lipases are categorized based on their positional preference:

sn-1,3 specific lipases: These enzymes, such as Lipozyme RM IM, selectively hydrolyze or esterify the sn-1 and sn-3 positions, leaving the sn-2 position intact. This property is widely used to produce 2-monoacylglycerols or to enrich the sn-1,3 positions with specific fatty acids while preserving the fatty acid at the sn-2 position of the original oil. sciengine.commdpi.com

Non-specific lipases: These enzymes, like Novozym 435, can act on all three positions of the glycerol backbone. researchgate.net They are often used in acidolysis or transesterification reactions where a complete randomization of fatty acids is desired, or when the goal is to achieve the highest possible incorporation of a target fatty acid, regardless of position. nih.gov

To synthesize a molecule like this compound, a multi-step enzymatic process would likely be required, potentially involving a combination of specific and non-specific lipases and carefully chosen starting materials (e.g., 2-oleoyl glycerol and DHA ethyl ester) to direct the acylation to the desired positions. The unique curved structure of DHA can also influence its interaction with the active site of lipases, a factor being explored in enzyme engineering to improve selectivity for polyunsaturated fatty acids. acs.org

The table below provides examples of enzymes and their specificity, which is a key consideration in the synthesis of structured glycerolipids.

Table 2: Enzyme Specificity in Glycerolipid Synthesis

| Enzyme Class | Example Enzyme | Typical Role/Specificity | Relevance to Synthesis | Reference |

|---|---|---|---|---|

| Acyltransferase | GPAT1 (mitochondrial) | Acylates sn-1 position; prefers saturated acyl-CoAs. | Initiates de novo pathway, influencing baseline fatty acid at sn-1. | nih.gov |

| Acyltransferase | AGPAT/LPAAT | Acylates sn-2 position. | Determines the fatty acid at the sn-2 position in de novo synthesis. | nih.govnih.gov |

| Lipase | Lipozyme RM IM (Rhizomucor miehei) | sn-1,3 specific. | Used to modify fatty acids at outer positions while preserving the sn-2 position. | researchgate.netmdpi.com |

| Lipase | Novozym 435 (Candida antarctica) | Non-specific. | Catalyzes reactions at all three positions, used for high incorporation or randomization. | researchgate.netnih.gov |

| Phospholipase | Endothelial Lipase (EL) | Exhibits PLA1 activity, generates LPC-DHA. | Generates precursors for lipid remodeling. | nih.govnih.gov |

Metabolic Fates and Enzymatic Degradation of 1,2 Didocosahexaenoyl 3 Oleoyl Glycerol

Enzymatic Hydrolysis of Acylglycerols

The initial and rate-limiting step in the absorption and metabolism of dietary fats is the hydrolysis of triacylglycerols into fatty acids and monoacylglycerols. This process is primarily carried out by a class of enzymes known as lipases.

Role of Lipases in Triacylglycerol Hydrolysis

Triacylglycerol hydrolysis is a critical step for the absorption and distribution of energy in mammals. aocs.org In the fed state, dietary TAGs are primarily digested in the gastrointestinal tract by pancreatic triglyceride lipase (B570770). aocs.org This enzyme is responsible for hydrolyzing TAGs within circulating chylomicrons and very-low-density lipoproteins (VLDL). cuni.cz Pancreatic lipases predominantly hydrolyze the ester bonds at the sn-1 and sn-3 positions of the glycerol (B35011) backbone, releasing the fatty acids from these positions and generating a 2-monoacylglycerol (2-MAG). mdpi.com This positional specificity ensures that the fatty acid at the sn-2 position is efficiently absorbed as part of the 2-MAG molecule. nih.gov

Once absorbed by intestinal cells, these fatty acids and 2-MAGs are re-esterified back into TAGs and packaged into chylomicrons for transport into the bloodstream. aocs.org In the circulation, lipoprotein lipase (LPL), located on the surface of capillary endothelial cells, hydrolyzes the TAGs in chylomicrons, releasing fatty acids for uptake by tissues like adipose, heart, and skeletal muscle for either storage or energy. aocs.orglibretexts.org The activity of LPL is regulated by nutritional status; it is high in adipose tissue during the fed state to promote storage and high in muscle during fasting to facilitate energy use. aocs.org Studies have shown that supplementation with DHA can reduce blood triglyceride concentrations, an effect associated with increased LPL activity. nih.govnih.gov

The type of fatty acid can influence lipase activity. Some lipases exhibit selectivity, for instance, discriminating against highly unsaturated fatty acids like DHA during hydrolysis, which can be utilized to enrich the remaining acylglycerols with these fatty acids. scilit.comresearchgate.net

Diacylglycerol Lipase (DAGL) Activity

Following the initial hydrolysis of a triacylglycerol by TAG lipases, the resulting diacylglycerol (DAG) can be further hydrolyzed by diacylglycerol lipases (DAGLs). DAGL is an enzyme that cleaves a fatty acid from a diacylglycerol, producing a monoacylglycerol and a free fatty acid. wikipedia.org In mammals, two isoforms, DAGLα and DAGLβ, have been identified. wikipedia.org These enzymes utilize a serine-aspartate-histidine catalytic triad (B1167595) to hydrolyze the ester bond and show a preference for cleaving the fatty acid from the sn-1 position of the DAG. wikipedia.org

The primary role of mammalian DAGL is in the endocannabinoid system, where it synthesizes 2-arachidonoylglycerol (B1664049) (2-AG), a key signaling molecule. wikipedia.org DAGLα is most prominent in the central nervous system, while DAGLβ is more active in immune cells like macrophages. wikipedia.org Given that the initial hydrolysis of 1,2-Didocosahexaenoyl-3-oleoyl Glycerol by pancreatic lipase would primarily yield 1,2-Didocosahexaenoyl-Glycerol (by cleaving oleic acid from the sn-3 position), this specific DAG would become a substrate for further enzymatic action. The sn-1 preference of DAGL suggests it would then cleave the DHA from the sn-1 position, yielding 2-docosahexaenoyl-glycerol (a 2-MAG).

| Enzyme | Primary Substrate | Primary Product(s) | Positional Specificity | Key Function |

|---|---|---|---|---|

| Pancreatic Triglyceride Lipase | Dietary Triacylglycerols (TAGs) | 2-Monoacylglycerol (2-MAG), Free Fatty Acids | sn-1 and sn-3 positions mdpi.com | Digestion of dietary fat |

| Lipoprotein Lipase (LPL) | TAGs in Chylomicrons and VLDL | Free Fatty Acids, Glycerol | sn-1 and sn-3 positions | Tissue uptake of fatty acids from blood aocs.org |

| Diacylglycerol Lipase (DAGL) | Diacylglycerols (DAGs) | Monoacylglycerol (MAG), Free Fatty Acid | Prefers sn-1 position wikipedia.org | Endocannabinoid synthesis, further lipid breakdown wikipedia.org |

Phospholipase-Mediated Degradation of Related Glycerophospholipids

While this compound is a triacylglycerol, its constituent fatty acids (DHA and oleic acid) are also fundamental components of glycerophospholipids. Glycerophospholipids are structurally similar to TAGs but feature a phosphate-containing head group at the sn-3 position instead of a third fatty acid. khanacademy.orgyoutube.com The degradation of these related phospholipids (B1166683) is carried out by phospholipases, which play critical roles in membrane remodeling and cell signaling. nih.gov

Phospholipase A (PLA) Family Specificity (PLA1 and PLA2)

The Phospholipase A (PLA) superfamily of enzymes hydrolyzes the fatty acyl chains from glycerophospholipids. nih.gov They are broadly categorized based on their cleavage site:

Phospholipase A1 (PLA1) enzymes hydrolyze the fatty acid at the sn-1 position.

Phospholipase A2 (PLA2) enzymes hydrolyze the fatty acid at the sn-2 position, releasing a free fatty acid and a lysophospholipid. nih.gov

The PLA2 family is particularly significant in signaling, as its action can release signaling molecules like arachidonic acid. Research has demonstrated that different PLA2 enzymes exhibit striking specificity for the fatty acid at the sn-2 position. For instance, cytosolic PLA2 (cPLA2) shows a preference for arachidonic acid, whereas secretory PLA2 (sPLA2) has been found to prefer docosahexaenoic acid (DHA) as a substrate in certain contexts. nih.gov This specificity indicates that phospholipids containing DHA at the sn-2 position are specific targets for certain PLA2 enzymes, leading to the release of DHA, which can then be used for the synthesis of specialized pro-resolving mediators or other signaling functions. Studies on piglets have shown that DHA provided as a phospholipid is more efficiently incorporated into the brain than DHA from a triacylglycerol source, highlighting the distinct metabolic pathways. nih.gov

Phospholipase C (PLC) and D (PLD) Mechanisms

Unlike the PLA family, Phospholipase C (PLC) and Phospholipase D (PLD) hydrolyze the phosphodiester bonds of the head group of a phospholipid. nih.gov

Phospholipase C (PLC) cleaves the bond on the glycerol side of the phosphate (B84403), yielding a diacylglycerol (DAG) and a phosphorylated head group. nih.govmdpi.com The resulting DAG is a potent second messenger in many cellular signaling cascades. Depending on their substrate preferences, PLCs can be classified as phosphatidylinositol-specific (PI-PLC) or nonspecific (NPC), with the latter able to hydrolyze common phospholipids like phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE). nih.govmdpi.com

Phospholipase D (PLD) hydrolyzes the terminal phosphodiester bond, releasing phosphatidic acid (PA) and a free head group. mdpi.com Like DAG, PA is also an important lipid second messenger involved in cellular processes like membrane trafficking and stress responses. mdpi.com

The action of these enzymes on phospholipids containing DHA and oleic acid would generate DAGs (from PLC) or PAs (from PLD) with a 1-DHA, 2-DHA, or other isomeric structure, depending on the original phospholipid. These products can then enter various metabolic or signaling pathways.

| Enzyme Family | Cleavage Site on Glycerophospholipid | Primary Products | Significance |

|---|---|---|---|

| Phospholipase A1 (PLA1) | sn-1 acyl chain | Free Fatty Acid + Lysophospholipid | Membrane remodeling |

| Phospholipase A2 (PLA2) | sn-2 acyl chain | Free Fatty Acid + Lysophospholipid | Release of signaling fatty acids (e.g., DHA) nih.gov |

| Phospholipase C (PLC) | Glycerol-side of phosphate | Diacylglycerol (DAG) + Phosphorylated head group | Generation of second messenger DAG nih.govmdpi.com |

| Phospholipase D (PLD) | Head-group-side of phosphate | Phosphatidic Acid (PA) + Free head group | Generation of second messenger PA mdpi.com |

Influence of Fatty Acyl Positional Distribution on Metabolic Fate

The specific positioning of fatty acids on the glycerol backbone, known as stereospecificity, significantly influences the metabolic processing and ultimate fate of a triacylglycerol. nih.gov The structure of this compound, with DHA at the sn-1 and sn-2 positions and oleic acid at the sn-3 position, has important metabolic implications.

As mentioned, pancreatic lipase preferentially hydrolyzes fatty acids from the sn-1 and sn-3 positions. mdpi.com Therefore, during digestion, this specific TAG would primarily be hydrolyzed into:

Free oleic acid (from the sn-3 position)

Free docosahexaenoic acid (from the sn-1 position)

2-docosahexaenoyl-glycerol (2-DHA-MAG)

The efficient absorption of fatty acids located at the sn-2 position in the form of a 2-monoacylglycerol is a well-established principle in lipid metabolism. nih.gov This suggests that the DHA at the sn-2 position of this molecule would be readily absorbed and incorporated into tissues. In contrast, long-chain saturated fatty acids at the sn-1 and sn-3 positions are less efficiently absorbed because they can form insoluble salts in the intestine. nih.gov However, both DHA and oleic acid are unsaturated and generally well-absorbed. The key distinction lies in the form of absorption: the sn-3 oleic acid and sn-1 DHA are absorbed as free fatty acids, while the sn-2 DHA is absorbed as a monoacylglycerol. This difference can affect their subsequent re-esterification into new TAGs within the enterocyte and their ultimate metabolic destination. nih.govnih.gov

Advanced Methodologies for Analysis and Characterization of 1,2 Didocosahexaenoyl 3 Oleoyl Glycerol

Mass Spectrometry (MS) Applications in Lipidomics Research

Mass spectrometry stands as a cornerstone technology in the field of lipidomics for the analysis of glycerolipids like 1,2-Didocosahexaenoyl-3-oleoyl Glycerol (B35011). nih.gov It provides critical data on molecular weight, the identity and position of acyl chains, and the location of double bonds within those chains. acs.orgcapes.gov.br The inherent neutrality of triacylglycerols presents a challenge for analysis, making ionization a critical first step. nih.gov

The complete structural determination of glycerolipids is a complex task achieved primarily through tandem mass spectrometry (MS/MS). acs.orgcapes.gov.br This technique involves the isolation of a specific lipid ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. For 1,2-Didocosahexaenoyl-3-oleoyl Glycerol, this process would confirm its molecular weight and the composition of its fatty acid chains (two C22:6 and one C18:1). The fragmentation patterns provide a detailed fingerprint of the molecule. nih.gov For instance, the analysis of sodiated or ammoniated adducts of the parent molecule can reveal the carbon number and degree of unsaturation for each of the three acyl groups. capes.gov.brnih.gov

Quantification of specific TAGs within a complex biological matrix is a significant challenge in lipidomics. nih.gov Accurate quantification requires strategies that account for variations in ionization efficiency and matrix effects. nih.gov Methodologies like liquid chromatography-mass spectrometry (LC-MS) are frequently employed, often in conjunction with internal standards, to determine the abundance of specific lipid species. nih.gov While external standard curves can be used, this approach is often impractical for comprehensive lipidomics due to the vast number of individual species. nih.govnih.gov

Electrospray ionization (ESI) is a soft ionization method that is exceptionally well-suited for analyzing thermally labile molecules like polyunsaturated TAGs. nih.gov In ESI-MS, this compound would typically be ionized by forming adducts with cations such as sodium ([M+Na]⁺) or lithium ([M+Li]⁺). acs.orgnih.gov The choice of cation can influence the fragmentation pathways in subsequent MS/MS analysis, providing different and complementary structural details. nih.gov ESI is frequently coupled with liquid chromatography to separate the complex mixture of lipids prior to their introduction into the mass spectrometer, a technique known as LC-MS. nih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is another powerful soft ionization technique for lipid analysis. bohrium.comacs.org It is known for its high speed and sensitivity, with detection limits reaching the femtomole range. bohrium.com For the analysis of a nonpolar molecule like this compound, the lipid would be co-crystallized with a matrix material on a target plate. A laser pulse desorbs and ionizes the sample, and the time it takes for the ion to travel to the detector is used to determine its mass-to-charge ratio. bohrium.comnih.gov MALDI-TOF systems can achieve high resolution, enabling the separation of TAGs that differ by just a single double bond. bohrium.com When configured as a TOF/TOF instrument, it allows for high-energy CID, which provides extensive fragmentation for detailed structural analysis of sodiated TAGs without prior chromatographic separation. nih.govresearchgate.net

Table 1: Comparison of ESI and MALDI-TOF for TAG Analysis

| Feature | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |

| Principle | Sample in solution is sprayed through a charged capillary, forming ionized droplets. | Sample is co-crystallized with a matrix; a laser pulse desorbs and ionizes the analyte. bohrium.com |

| Coupling | Easily coupled with Liquid Chromatography (LC-MS) for online separation. nih.gov | Typically an offline technique, though coupling with LC is possible. |

| Ion Suppression | Susceptible to ion suppression from sample matrix components, such as high glycerol concentrations. researchgate.netnih.gov | Generally more tolerant to salts and contaminants, but matrix choice is critical. bohrium.com |

| Throughput | Lower when coupled with LC due to chromatography run times. | High throughput, capable of rapid analysis of many samples. bohrium.com |

| Fragmentation | Lower-energy CID in ion traps and triple quadrupoles. proquest.com | Capable of high-energy CID in TOF/TOF instruments, yielding rich fragmentation data. nih.govresearchgate.net |

To achieve accurate and reproducible quantification in mass spectrometry, internal standards are indispensable. nih.gov They are added to a sample in a known quantity to correct for analyte loss during sample preparation and for variations in instrument response. nih.gov For lipidomics, stable isotope-labeled internal standards, particularly deuterated analogs, are the gold standard. youtube.com A deuterated version of a TAG has nearly identical physicochemical properties to its non-labeled counterpart, ensuring it behaves similarly during extraction, chromatography, and ionization, but its increased mass allows it to be distinguished by the mass spectrometer. youtube.com

For the precise quantification of this compound, an ideal internal standard would be this compound containing several deuterium (B1214612) atoms on one of the fatty acid chains (e.g., oleoyl-d7). In practice, a representative deuterated TAG standard, such as d5-TAG 16:0/18:0/16:0, is often used. nih.gov The concentration of the target analyte is then calculated by comparing the ratio of its MS signal intensity to the signal intensity of the known amount of the deuterated internal standard. nih.govmdpi.com Commercially available standardized mixtures, like EquiSPLASH LIPIDOMIX®, contain a variety of deuterated lipid standards from different classes to allow for the quantification of a broad range of lipids in a single analysis. mdpi.com

Identifying which fatty acid is attached to which position (sn-1, sn-2, or sn-3) on the glycerol backbone is a critical aspect of complete structural characterization. acs.org This is particularly important as the biological function of a TAG can be influenced by this specific arrangement. Tandem mass spectrometry of metal adducts is a primary method for determining this regiochemistry. nih.gov

When analyzing lithiated adducts ([M+Li]⁺) of TAGs, the fragmentation pattern is sensitive to the acyl chain positions. nih.gov The neutral loss of a fatty acid as a lithium salt from the sn-1 or sn-3 position is generally more favorable than from the sn-2 position. nih.gov Therefore, in the MS/MS spectrum of lithiated this compound, the ion corresponding to the loss of the sn-2 fatty acid (DHA) would be expected to be less intense than the ions corresponding to the loss of the fatty acids at the sn-1 (DHA) and sn-3 (oleic acid) positions. The preferential loss of the acyl group at the sn-1 position is a key diagnostic feature. researchgate.net Analysis of sodiated adducts can also provide positional information through the examination of characteristic fragment ions. capes.gov.brnih.gov

Table 2: Expected Diagnostic Fragments for sn-Position Determination of this compound ([M+Li]⁺)

| Fatty Acid at Position | Expected Neutral Loss | Relative Intensity of Resulting Ion | Rationale |

| sn-1 (DHA) | Loss of Li-Docosahexaenoate | High | Loss from sn-1/3 positions is favored. nih.gov |

| sn-2 (DHA) | Loss of Li-Docosahexaenoate | Low | Loss from the sn-2 position is less favorable. nih.gov |

| sn-3 (Oleic Acid) | Loss of Li-Oleate | High | Loss from sn-1/3 positions is favored. nih.gov |

Chromatographic Techniques for Lipid Separation and Characterization

Due to the immense complexity of biological lipid extracts, which can contain thousands of individual lipid species, chromatographic separation prior to mass spectrometric analysis is often essential. nih.govnih.gov Separation reduces the complexity of the mixture entering the mass spectrometer at any given time, thereby minimizing ion suppression effects and allowing for more confident identification and quantification of low-abundance species. nih.gov

Normal-phase liquid chromatography (NPLC) separates lipids based on the polarity of their head groups. nih.gov While its primary utility is in separating different lipid classes (e.g., phospholipids (B1166683) from TAGs), it is also effective for separating TAGs from more polar mono- and diacylglycerols. nih.govsigmaaldrich.com For a complex lipid extract, NPLC can be used as a first-dimension separation to isolate the TAG class, which can then be further analyzed by RPLC-MS.

Gas Chromatography for Fatty Acid Methyl Esters (FAMEs)

Gas chromatography (GC) is a cornerstone technique for the quantitative analysis of the fatty acid composition of a specific triacylglycerol such as this compound. gcms.czamazonaws.com The direct analysis of intact triacylglycerols by GC is often impractical due to their high molecular weight and low volatility. Therefore, a derivatization step is employed to convert the fatty acids esterified to the glycerol backbone into their more volatile and thermally stable Fatty Acid Methyl Esters (FAMEs). gcms.cznih.gov

The process begins with the saponification of the triacylglycerol, typically by refluxing with a reagent like methanolic sodium hydroxide, to release the fatty acids as their salts. gcms.cz This is followed by an esterification reaction, often catalyzed by boron trifluoride (BF₃) in methanol, which converts the fatty acid salts into FAMEs. nih.govmdpi.com The resulting FAMEs are then extracted into a nonpolar solvent, such as heptane (B126788) or isooctane, making them ready for GC analysis. gcms.czmdpi.com

For the analysis of this compound, the resulting FAME mixture would theoretically contain methyl docosahexaenoate (from the two DHA chains) and methyl oleate (B1233923) (from the oleic acid chain) in a 2:1 molar ratio. High-resolution capillary GC columns are essential for separating complex FAME mixtures, especially those containing polyunsaturated fatty acids (PUFAs). gcms.czresearchgate.net High-polarity columns, such as those with a wax-type stationary phase (e.g., polyethylene (B3416737) glycol) or high-cyanopropyl content, are specifically designed for the challenging separation of PUFAs like methyl docosahexaenoate, including resolving different positional isomers if present. amazonaws.commdpi.com

A Flame Ionization Detector (FID) is commonly used for the quantification of FAMEs due to its high sensitivity and wide linear range for hydrocarbons. mdpi.comresearchgate.net By comparing the retention times and peak areas of the separated FAMEs to those of known reference standards, both identification and quantification can be achieved with high accuracy and precision. mdpi.comresearchgate.net

Table 1: Expected FAME Profile of this compound after Derivatization and GC-FID Analysis

This interactive table outlines the theoretical results from a FAME analysis of the specified triacylglycerol.

| Fatty Acid Methyl Ester | Common Name | Molecular Formula | Theoretical Molar Ratio | Theoretical Weight % | Typical Retention Time (min)* |

| Methyl Oleate | C18:1 n-9 | C₁₉H₃₆O₂ | 1 | 29.3% | 25.4 |

| Methyl Docosahexaenoate | C22:6 n-3 | C₂₃H₃₄O₂ | 2 | 70.7% | 38.9 |

*Note: Retention times are illustrative and can vary significantly based on the specific GC column, temperature program, and carrier gas flow rate used.

Integrated Analytical Platforms for Complex Lipidome Profiling

While GC-FAME analysis provides crucial data on fatty acid composition, it does not reveal how these fatty acids are assembled on the glycerol backbone, a critical aspect of lipid structure and function. osti.gov Integrated analytical platforms, primarily centered around advanced mass spectrometry (MS), are required for the detailed structural elucidation and quantification of intact lipid species like this compound from complex biological mixtures. nih.gov

These platforms overcome the significant challenges posed by the vast diversity of lipid structures and the high degree of isomeric overlap found in the lipidome. metabolon.com A typical integrated platform couples a separation technique, most commonly Liquid Chromatography (LC), with a high-resolution mass spectrometer, such as an Orbitrap or a triple quadrupole mass spectrometer. nih.govthermofisher.com This LC-MS approach allows for the separation of different lipid classes and individual molecular species before they enter the mass spectrometer for detection and identification. nih.gov

The analysis of this compound on such a platform would involve:

Separation : Reverse-phase LC is often used to separate triacylglycerol species based on their hydrophobicity, which is determined by the total carbon number and number of double bonds in the fatty acyl chains.

Detection and Identification : As the lipid elutes from the LC column, it is ionized (e.g., by electrospray ionization - ESI) and enters the mass spectrometer. A high-resolution MS scan determines the accurate mass-to-charge ratio (m/z) of the intact molecule, allowing for the determination of its elemental composition (e.g., C₆₅H₁₀₂O₆ for the protonated adduct [M+H]⁺ of this compound).

Structural Elucidation : Tandem MS (MS/MS) is then used to fragment the molecule. The resulting fragmentation pattern provides information on the constituent fatty acids and, crucially, their positions on the glycerol backbone (sn-1, sn-2, or sn-3). Distinguishing between isomers, such as this compound and 1,3-Didocosahexaenoyl-2-oleoyl Glycerol, is a fundamental challenge. osti.gov Advanced fragmentation techniques and integrated technologies like ozone-induced dissociation (OzID) or differential mobility spectrometry (DMS) can be incorporated into the platform to enhance the ability to resolve and identify these specific positional isomers. osti.govmetabolon.com

These integrated platforms enable comprehensive lipidome profiling, providing both qualitative and quantitative data on hundreds to thousands of individual lipid species in a single analysis. metabolon.comlipidinsight.com This allows researchers to map changes in the abundance of specific lipids like this compound in the context of broader metabolic pathways. nih.govnih.gov

In Vitro and Animal Model Investigations of 1,2 Didocosahexaenoyl 3 Oleoyl Glycerol

Cellular Model Systems for Functional Research

Cellular models provide a controlled environment to dissect the molecular mechanisms through which DHA-containing lipids, such as 1,2-Didocosahexaenoyl-3-oleoyl Glycerol (B35011), exert their effects at a subcellular level. These systems are invaluable for studying influences on cell health, membrane dynamics, and integrity.

Studies on Cell Viability and Cellular Processes in Response to DHA-Containing Lipids

Research using various cell lines has demonstrated that the incorporation of DHA can significantly modulate fundamental cellular processes. Studies have shown that long-chain polyunsaturated fatty acids like DHA can impact cell proliferation and viability, with effects that are often cell-type dependent. For instance, in some cancer cell lines, DHA has been shown to reduce cell viability and decrease proliferation. researchgate.net In contrast, in other cell types, such as bovine granulosa cells, DHA has been observed to stimulate proliferation and steroidogenesis, highlighting its diverse biological roles. nih.gov

The mechanisms underlying these effects are multifaceted and can involve the alteration of cellular membrane composition, which in turn affects signaling pathways. nih.gov DHA's influence on cellular processes is also linked to the production of signaling molecules and the regulation of gene expression, including transcription factors that govern lipid metabolism and inflammatory responses. nih.gov

Table 1: Effects of DHA on Cellular Processes in Different Cell Models

| Cell Type | Observed Effect | Potential Mechanism |

|---|---|---|

| Cancer Cells | Reduced cell viability and proliferation. researchgate.net | Modulation of signaling cascades and cell function. researchgate.net |

| Bovine Granulosa Cells | Increased proliferation and steroid secretion (progesterone and estradiol). nih.gov | Modification of cellular membrane lipid composition. nih.gov |

Reconstitution of Membrane Proteins in Artificial Bilayers and Liposomes

To understand the function of membrane proteins in isolation, they are often removed from their complex native environment and reconstituted into artificial membrane systems like lipid bilayers and liposomes. nih.govresearchgate.net This process allows researchers to study how the lipid environment directly influences protein activity. nih.gov The composition of the artificial membrane is critical, and the inclusion of specific lipids like those containing DHA can significantly modulate the function of the reconstituted proteins. nih.govnih.gov

Liposomes, which are spherical vesicles composed of a lipid bilayer, are a common tool for these studies. nih.gov The process typically involves solubilizing the purified membrane protein and the desired lipids (including DHA-containing phospholipids) with a detergent. researchgate.net Subsequent removal of the detergent allows for the self-assembly of proteoliposomes, where the protein is embedded within the artificial membrane. researchgate.netresearchgate.net The unique physical properties of DHA, such as its high degree of unsaturation, can increase membrane fluidity, which may be essential for the conformational changes required for the activity of certain membrane transporters and receptors. nih.govmdpi.com Studies have shown that DHA can have distinct effects on membrane elasticity and the formation of lipid domains compared to other fatty acids, which in turn can influence the activity of mechanosensitive channel proteins. nih.gov

Table 2: Common Methods for Membrane Protein Reconstitution

| Method | Description | Key Features |

|---|---|---|

| Detergent Removal | Purified membrane proteins and lipids are co-solubilized in detergent. The detergent is then slowly removed by methods like dialysis, gel filtration, or adsorption (e.g., with Bio-beads), leading to the formation of proteoliposomes. nih.govresearchgate.net | Widely used; allows for control over lipid composition. researchgate.net |

| Direct Insertion | The protein is added directly to a suspension of pre-formed liposomes. This method is less common and typically works for smaller proteins. mdpi.com | Avoids the use of detergents, which can sometimes denature proteins. |

| Freeze-Thaw Sonication | The protein and lipid mixture is subjected to cycles of freezing and thawing, often combined with sonication, to induce the formation of proteoliposomes. researchgate.net | A mechanical method that can be effective but may result in heterogeneous vesicle sizes. |

Assessment of Membrane Damage in Cultured Cells

While DHA is crucial for membrane function, its polyunsaturated nature makes it particularly susceptible to lipid peroxidation under conditions of oxidative stress. nih.gov This process can generate reactive byproducts that lead to membrane damage, impairing its barrier function and potentially triggering cell death pathways like apoptosis or ferroptosis, a form of iron-dependent cell death. nih.gov

Cultured cells provide a model to assess this duality. Researchers can expose cells to DHA-containing lipids and then apply an oxidative challenge to measure the extent of membrane damage. Techniques to assess this damage include measuring the release of intracellular enzymes like lactate (B86563) dehydrogenase (LDH) into the culture medium or using fluorescent probes that detect lipid peroxidation products. Studies have proposed that incorporating polyunsaturated fatty acids into certain types of phospholipids (B1166683), like plasmalogens, may offer a protective mechanism against oxidative stress. nih.gov

Animal Model Research on Structured Triglyceride Metabolism

Animal models, particularly rodents, are essential for studying the systemic metabolism of structured triglycerides like 1,2-Didocosahexaenoyl-3-oleoyl Glycerol. These models allow for the investigation of digestive and absorptive processes and the ultimate fate of the fatty acids within various tissues.

Lymphatic Absorption and Metabolic Fate of DHA-Containing Triglycerides

The digestion of triglycerides begins in the gastrointestinal tract, where pancreatic lipase (B570770) hydrolyzes the fatty acids from the sn-1 and sn-3 positions, yielding two free fatty acids and a 2-monoacylglycerol. These products are then absorbed by intestinal cells (enterocytes), where they are re-esterified back into triglycerides before being packaged into chylomicrons. mdpi.com These lipoprotein particles are then secreted into the lymphatic system, bypassing the liver's first-pass metabolism. mdpi.com

The structure of the ingested triglyceride significantly influences this process. Studies in rats have compared the lymphatic absorption of DHA delivered in different chemical forms. Research has shown that the absorption and transport of DHA can be more efficient when delivered as a monoglyceride or diglyceride compared to the triglyceride or ethyl ester forms. nih.gov Structured triglycerides are designed to optimize this absorption by placing specific fatty acids at desired positions on the glycerol backbone. For a compound like this compound, the DHA at the sn-2 position would be conserved during initial digestion, forming 2-docosahexaenoyl-glycerol, which is then readily used for re-synthesis of triglycerides within the enterocyte.

Impact on Tissue-Specific Lipid Profiles

Following lymphatic transport and circulation in the bloodstream, the fatty acids from structured triglycerides are delivered to various tissues. The specific position of a fatty acid on the glycerol backbone of dietary triglycerides has been shown to influence its subsequent distribution and accumulation in different tissues. nih.gov

A long-term feeding study in rats investigated the metabolic fate of DHA from different positions (sn-1, sn-2, or sn-3) on the triglyceride molecule. nih.gov The results showed a differential accumulation of DHA in various tissues depending on its original position. For instance, rats fed triglycerides with DHA at the sn-3 position showed higher levels of DHA in visceral fat compared to those fed with DHA at the sn-1 or sn-2 positions. nih.govconsensus.app Conversely, DHA from the sn-1 position resulted in a significantly higher content of DHA in plasma triglycerides. nih.gov These findings indicate that the specific structure of this compound, with DHA at the sn-1 and sn-2 positions, would likely lead to a distinct pattern of DHA incorporation into plasma and tissue lipids compared to triglycerides where DHA is located at the sn-3 position.

Table 3: Differential Tissue Accumulation of DHA in Rats Based on its Position in Dietary Triglycerides

| Tissue | DHA Position with Highest Accumulation | Key Finding |

|---|---|---|

| Plasma Triglycerides | sn-1 | Significantly higher DHA content compared to the sn-3 group. nih.gov |

| Visceral Fat | sn-3 | Higher levels of DHA compared to sn-1 and sn-2 groups. nih.gov |

| General Tissues | All positions (sn-1, sn-2, sn-3) | Feeding with DHA-containing triglycerides significantly increased DHA content in most organs and tissues (except the brain). nih.gov |

Investigating Neuroprotective and Neuromodulatory Properties of DHA-Enriched Lipids in Preclinical Models

The exploration of specialized lipid structures for therapeutic potential in neurodegenerative diseases has led to a focus on structured triacylglycerols, such as this compound. While direct and extensive research on this specific molecule is still emerging, a substantial body of preclinical evidence from in vitro and animal models on docosahexaenoic acid (DHA)-enriched lipids provides a strong foundation for its neuroprotective and neuromodulatory potential.

Preclinical research has consistently highlighted the importance of DHA, an essential omega-3 polyunsaturated fatty acid, in maintaining brain health and function. nih.gov Studies on various animal models of neurodegenerative disorders have shown that diets enriched with omega-3 fatty acids can offer protection against neuronal damage. nih.govnih.gov The specific positioning of fatty acids on the glycerol backbone, as seen in structured lipids, is believed to influence their absorption, metabolism, and ultimately, their biological activity within the central nervous system. nih.govnih.gov

In vitro studies using neuronal and glial cell cultures have been instrumental in elucidating the cellular mechanisms through which DHA-containing compounds exert their effects. These studies have demonstrated that DHA can modulate inflammatory pathways in brain-resident immune cells, such as microglia, and protect neurons from various insults. nih.gov For instance, in models of neuroinflammation, DHA has been shown to reduce the production of pro-inflammatory molecules. nih.gov

Animal models provide a more complex physiological system to study the impact of these lipids on disease progression. In transgenic mouse models of Alzheimer's disease, dietary supplementation with DHA has been linked to reduced amyloid-beta plaque formation and tau pathology, which are key hallmarks of the disease. nih.gov Similarly, in rodent models of Parkinson's disease, DHA has shown the ability to protect dopaminergic neurons, the primary cell type lost in this condition. nih.gov Furthermore, the presence of oleic acid, a monounsaturated fatty acid, in a structured triglyceride like this compound is also significant, as oleic acid itself has demonstrated neuroprotective effects in models of cerebral ischemia. caymanchem.com

The following tables summarize key findings from preclinical studies on DHA-enriched lipids and oleic acid, which collectively support the rationale for investigating the neuroprotective and neuromodulatory properties of this compound.

In Vitro Research Findings

| Cell Model | Compound/Intervention | Key Findings |

| Mouse Microglial Cells (BV-2) | Docosahexaenoic Acid (DHA) and Oleic Acid (OA) | Inhibited caspase-3 activation and autophagy induced by 7-ketocholesterol. nih.gov |

| Human Microglial Cells (CHME3) | DHA and Eicosapentaenoic Acid (EPA) | Stimulated microglial phagocytosis of amyloid-beta 42 and decreased pro-inflammatory markers. nih.gov |

| Mouse Neuroblastoma Cells (Neuro2a) | DHA, EPA, and other PUFAs | Inhibited cell death induced by various toxins. nih.gov |

| Primary Neuronal Cells | DHA | Promoted myelination by enhancing the proliferation, differentiation, and maturation of oligodendrocyte progenitor cells. nih.gov |

Animal Model Research Findings

| Animal Model | Compound/Intervention | Key Findings |

| 3xTg-AD Mouse Model of Alzheimer's Disease | DHA and DHA + EPA enriched diets | Reduced cortical soluble phosphorylated tau; High EPA also lowered insoluble phosphorylated tau. nih.gov |

| Rat Model of Parkinson's Disease (Rotenone-induced) | DHA | Protected dopaminergic neurons against rotenone-induced cell death. nih.gov |

| Rat Model of Cerebral Ischemia | Oleic Acid | Reduced infarct volume and improved sensorimotor function. caymanchem.com |

| APPswe/PS1dE9 Mouse Model of Alzheimer's Disease | DHA | Lessened amyloid-beta production and decreased the omega-6/omega-3 ratio. nih.gov |

These preclinical data underscore the therapeutic potential of DHA-enriched lipids in the context of neurodegenerative diseases. The specific structure of this compound, combining two molecules of the crucial omega-3 fatty acid DHA with the neuroprotective monounsaturated fatty acid oleic acid, presents a compelling case for its further investigation as a targeted agent for neuroprotection and neuromodulation.

Future Directions and Emerging Research Avenues

Elucidating Specific Enzyme-Substrate Interactions for 1,2-Didocosahexaenoyl-3-oleoyl Glycerol (B35011)

A critical frontier in lipid research is the detailed characterization of interactions between specific triacylglycerol (TAG) molecules and the enzymes that metabolize them. The digestion and remodeling of TAGs are governed by a suite of lipases, including gastric lipase (B570770), pancreatic colipase-dependent lipase, and bile salt-stimulated lipase, which collectively ensure the complete breakdown of TAGs into free fatty acids and glycerol nih.gov. The precise action of these enzymes is dictated by the specific fatty acids present and their stereospecific numbering (sn) position on the glycerol backbone.

For a complex and asymmetric molecule like 1,2-Didocosahexaenoyl-3-oleoyl Glycerol, the rate and pathway of its metabolism are influenced by how digestive lipases accommodate its distinct fatty acid constituents—two docosahexaenoic acid (DHA) molecules and one oleic acid molecule. Future research will focus on isolating and characterizing the activity of specific lipases against this particular TAG. This involves determining the kinetic parameters of the enzymatic reactions and identifying which ester bonds are preferentially cleaved. Understanding these specificities is fundamental, as the release of fatty acids from different sn-positions can lead to the formation of distinct metabolic intermediates with varied biological activities. The concerted action of these lipases is crucial for the complete digestion of complex milk triacylglycerols, a process that results in free glycerol and fatty acids as the final products nih.gov.

Advanced Lipidomics for Comprehensive Metabolic Mapping

The immense structural diversity of lipids presents a significant analytical challenge nih.gov. Advanced lipidomics, a subset of metabolomics, aims to identify and quantify the vast array of lipid species within a biological system nih.gov. This field is rapidly evolving, providing powerful tools for the comprehensive metabolic mapping of complex glycerolipids. Methodologies combining liquid chromatography with mass spectrometry (LC-MS), shotgun lipidomics, and ion mobility-mass spectrometry (IM-MS) are at the forefront of this research nih.govaocs.org.

These techniques are particularly crucial for resolving the complexities of TAG isomers, which have the same mass but differ in the arrangement of their fatty acyl chains nih.govresearchgate.net. For instance, reversed-phase high-performance liquid chromatography (RP-HPLC) has demonstrated the ability to separate positionally isomeric TAGs researchgate.net. Furthermore, techniques like electron impact excitation of ions from organics (EIEIO) can be applied to TAGs for in-depth molecular structure analysis, allowing for the assignment of acyl groups to specific positions on the glycerol backbone and the determination of double bond locations nih.gov. Untargeted lipidomics provides a broad, unbiased exploration of all lipid species in a sample, which is useful for discovering novel biomarkers and understanding metabolic pathways on a holistic level youtube.com.

The application of these advanced lipidomic strategies will enable researchers to trace the metabolic fate of this compound with unprecedented detail, identifying the various di- and monoacylglycerol intermediates and tracking the incorporation of its constituent fatty acids into other lipid classes.

Interactive Table of Advanced Lipidomics Techniques

| Technique | Description | Application for Complex Glycerolipids |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates lipids based on their physicochemical properties before detection by a mass spectrometer. | Enables the separation and identification of different TAG molecular species from complex biological extracts aocs.org. |

| Shotgun Lipidomics | Direct infusion of a total lipid extract into a mass spectrometer without prior chromatographic separation. | Allows for high-throughput identification and quantification of a broad range of glycerolipids aocs.org. |

| Ion Mobility-Mass Spectrometry (IM-MS) | Separates ions in the gas phase based on their size, shape, and charge before mass analysis. | Can resolve different types of lipid isomers, including regioisomers and stereoisomers of TAGs nih.gov. |

| Electron Impact Excitation of Ions from Organics (EIEIO) | A mass spectrometry technique that uses energetic electrons to fragment ions, providing detailed structural information. | Allows for the specific assignment of fatty acyl groups to the sn-2 or sn-1/3 positions of the glycerol backbone nih.gov. |

Development of Novel Research Tools and Model Systems for Complex Glycerolipid Studies

To fully understand the physiological role of specific TAGs, it is essential to study their behavior in biologically relevant contexts. This has spurred the development of novel research tools and sophisticated model systems. In vitro digestion models, for example, are designed to mimic the conditions of the human gastrointestinal tract, allowing for detailed studies of lipid digestion and absorption researchgate.netgsconlinepress.com. The pH-stat method is a widely used tool in this area, which measures the release of free fatty acids from TAGs upon the addition of lipases under simulated intestinal conditions researchgate.net. These models can be used to assess how the structure of this compound affects its rate and extent of lipolysis mdpi.com.

Beyond digestion, researchers are developing chemical tools to probe lipid function within cells. This includes the synthesis of lipid-based probes that can be used to visualize lipid trafficking and interactions in vitro and in vivo nih.gov. Furthermore, computational and mathematical models are being created to simulate and predict the dynamics of lipid metabolism mdpi.com. These quantitative systems pharmacology (QSP) models can integrate data from various sources to characterize the complex trafficking of lipids and lipoproteins researchgate.net. Such models can help to predict how perturbations in enzymatic pathways might affect the metabolism of specific TAGs. The development of these advanced tools and systems is crucial for translating molecular-level data into a comprehensive understanding of the physiological impact of complex glycerolipids.

Q & A

Basic Research Questions

Q. What are the key considerations for regioselective synthesis of 1,2-Didocosahexaenoyl-3-oleoyl glycerol?

- Methodological Answer : Regioselective synthesis requires precise control of acylation at the sn-1, sn-2, and sn-3 positions. Enzymatic catalysis using lipases (e.g., immobilized Candida antarctica lipase B) is preferred for positional specificity . Protecting groups (e.g., tert-butyldimethylsilyl) can isolate hydroxyl groups during chemical synthesis. Post-synthesis, validate regiochemistry using thin-layer chromatography (TLC) with iodine staining and confirm via -NMR to distinguish ester carbonyl peaks at different positions .

Q. How should researchers assess the oxidative stability of this compound under experimental conditions?

- Methodological Answer : Oxidative stability is critical due to polyunsaturated docosahexaenoic acid (DHA) chains. Conduct accelerated oxidation studies using thermogravimetric analysis (TGA) under varying oxygen concentrations. Monitor peroxide value (PV) and thiobarbituric acid reactive substances (TBARS) to quantify lipid peroxidation. Store samples in inert atmospheres (argon) at −80°C in amber vials to minimize degradation . Note that incompatibility with oxidizers (e.g., peroxides) may necessitate antioxidant additives like butylated hydroxytoluene (BHT) .

Q. What analytical techniques are recommended for purity and structural characterization?

- Methodological Answer : Combine high-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) for lipid separation and purity assessment. Structural confirmation requires - and -NMR to resolve acyl chain positions and glycerol backbone geometry. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) provides molecular weight validation. Cross-validate results with commercial standards or synthetic controls .

Advanced Research Questions

Q. How does this compound influence membrane bilayer fluidity in model systems?

- Methodological Answer : Incorporate the compound into unilamellar vesicles and measure bilayer fluidity using fluorescence anisotropy with probes like 1,6-diphenyl-1,3,5-hexatriene (DPH). Compare with control lipids (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine) to assess DHA’s impact. Use differential scanning calorimetry (DSC) to detect phase transitions. Note that contradictory fluidity data may arise from varying lipid ratios or probe localization; replicate experiments under controlled pH and temperature .

Q. What metabolic pathways interact with this triacylglycerol, and how can they be studied?

- Methodological Answer : Investigate enzymatic hydrolysis by pancreatic lipases (e.g., lipoprotein lipase) in vitro using radiolabeled substrates (e.g., -oleate). Track metabolite formation via liquid chromatography-tandem mass spectrometry (LC-MS/MS). For in vivo models, use stable isotope tracing (deuterated DHA) in rodent studies. Structural analogs (e.g., 1,2-dioleoyl-3-linoleoyl-rac-glycerol) may serve as negative controls to isolate DHA-specific effects .

Q. What advanced spectroscopic techniques resolve structural ambiguities in complex mixtures?

- Methodological Answer : Employ 2D-NMR (e.g., COSY, HSQC) to resolve overlapping signals in lipid mixtures. For isobaric species, use tandem MS (MS/MS) with collision-induced dissociation (CID) to fragment acyl chains and assign positions. Matrix-assisted laser desorption/ionization (MALDI) imaging can spatially resolve lipid distribution in biological tissues. Cross-reference spectral libraries (e.g., LIPID MAPS) to mitigate misidentification .

Data Contradiction and Validation

Q. How should researchers address discrepancies in oxidative stability data across studies?

- Methodological Answer : Contradictions often stem from differences in experimental conditions (e.g., oxygen exposure, temperature). Standardize protocols using the Rancimat method (AOCS Cd 12b-92) for comparative studies. Validate results with orthogonal assays (e.g., headspace gas chromatography for volatile aldehydes). Report storage conditions (e.g., container material, inert gas purity) to ensure reproducibility .

Q. What strategies validate the biological relevance of in vitro membrane interaction studies?

- Methodological Answer : Correlate in vitro bilayer data with cellular assays using fluorescence recovery after photobleaching (FRAP) in live cells. Use knockouts (e.g., phospholipase C mutants) to isolate specific lipid-protein interactions. Reconcile discrepancies by testing lipid mixtures mimicking native membranes (e.g., liver microsomes) rather than single-component systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products